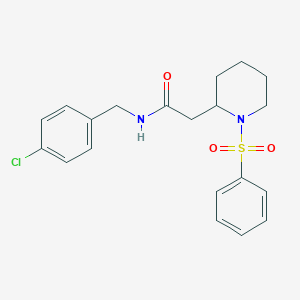

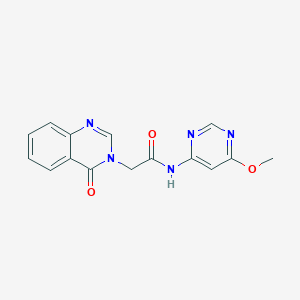

N-(4-chlorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as ML352, is a novel small molecule that has shown promising results in various scientific research studies. ML352 belongs to the class of piperidine derivatives, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

A series of N-substituted acetamide derivatives, including structures related to N-(4-chlorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, were synthesized and evaluated for their biological activities. These derivatives have been explored for various pharmacological activities, demonstrating the compound's relevance in medicinal chemistry research:

Enzyme Inhibition : A study detailed the synthesis of N-aryl/aralkyl-substituted acetamides bearing the piperidine moiety, which were evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as lipoxygenase (LOX) enzymes. Most compounds showed promising activity against these enzymes, highlighting their potential in the development of treatments for conditions related to enzyme dysfunction (Khalid et al., 2014).

Antibacterial Activity : Another investigation synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, assessing their antibacterial potential. The study found moderate inhibitory effects against Gram-negative bacterial strains, with specific compounds identified as potent growth inhibitors of pathogens like Salmonella typhi and Escherichia coli (Iqbal et al., 2017).

Antibacterial and Anti-enzymatic Potential : Further research into N-substituted derivatives of acetamides revealed their antibacterial screening against gram-negative and gram-positive bacteria, with some compounds being identified as good inhibitors. Additionally, these compounds were evaluated for their anti-enzymatic potential, revealing low potential against lipoxygenase (LOX) enzyme but valuable information regarding their cytotoxic behavior (Nafeesa et al., 2017).

Cholinesterase Inhibition : In the realm of neurology, a series of new N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives were synthesized, exhibiting promising activities against AChE and BChE enzymes. This highlights the compound's potential applications in addressing neurological disorders such as Alzheimer's disease (Khalid, 2012).

Mecanismo De Acción

Target of Action

It’s worth noting that piperidine derivatives have been found to inhibit anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1), which are key proteins involved in cell growth and proliferation .

Mode of Action

Piperidine derivatives have been shown to inhibit the activity of alk and ros1 by blocking their kinase activity, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation .

Biochemical Pathways

Given its potential inhibitory effect on alk and ros1, it may impact pathways involved in cell growth and proliferation .

Result of Action

Given its potential inhibitory effect on alk and ros1, it may lead to a decrease in cell proliferation .

Propiedades

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3S/c21-17-11-9-16(10-12-17)15-22-20(24)14-18-6-4-5-13-23(18)27(25,26)19-7-2-1-3-8-19/h1-3,7-12,18H,4-6,13-15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOOEKJDZNLPIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1beta,4beta)-2beta,3beta-Epoxy-6beta-(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B2951570.png)

![(Z)-2-(3-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2951574.png)

![2-(4-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2951577.png)

![1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2951578.png)

![N-[[5-butylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2951579.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2951583.png)

![(1S)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B2951584.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2951588.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea](/img/structure/B2951591.png)

![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2951592.png)